5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bromine atom, a methylsulfanyl group, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2,3-dihydro-1H-inden-1-one using bromine in the presence of a catalyst, followed by the reaction with a methylsulfanyl reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylsulfanyl)benzoic acid
- 5-Bromo-2-aminobenzimidazole
Uniqueness
5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity for certain applications .
Properties
CAS No. |
2731010-42-5 |
---|---|
Molecular Formula |
C10H9BrOS |
Molecular Weight |
257.1 |
Purity |
0 |
Origin of Product |
United States |
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